molecular formula C9H13N3O B138733 2-(3-Ethylureido)-6-methylpyridine CAS No. 141766-10-1

2-(3-Ethylureido)-6-methylpyridine

Cat. No. B138733
CAS RN: 141766-10-1
M. Wt: 179.22 g/mol
InChI Key: HYZAWROTMYAUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethylureido)-6-methylpyridine (EUMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EUMP is a pyridine derivative that has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 2-(3-Ethylureido)-6-methylpyridine is not fully understood. However, studies have shown that 2-(3-Ethylureido)-6-methylpyridine inhibits the activity of enzymes involved in cancer cell growth and inflammation. 2-(3-Ethylureido)-6-methylpyridine also induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-Ethylureido)-6-methylpyridine has been shown to possess both biochemical and physiological effects. In terms of biochemical effects, 2-(3-Ethylureido)-6-methylpyridine inhibits the activity of enzymes involved in cancer cell growth and inflammation. 2-(3-Ethylureido)-6-methylpyridine also induces apoptosis in cancer cells. In terms of physiological effects, 2-(3-Ethylureido)-6-methylpyridine has been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-Ethylureido)-6-methylpyridine in lab experiments is its potential applications in various fields, including medicine, agriculture, and material science. 2-(3-Ethylureido)-6-methylpyridine is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-(3-Ethylureido)-6-methylpyridine in lab experiments is its potential toxicity. 2-(3-Ethylureido)-6-methylpyridine has been shown to possess cytotoxic properties and can be harmful to living organisms.

Future Directions

There are several future directions for research on 2-(3-Ethylureido)-6-methylpyridine. One direction is to study the potential applications of 2-(3-Ethylureido)-6-methylpyridine in drug development. 2-(3-Ethylureido)-6-methylpyridine has been shown to possess anticancer properties and can be used to develop new cancer drugs. Another direction is to study the potential applications of 2-(3-Ethylureido)-6-methylpyridine in agriculture. 2-(3-Ethylureido)-6-methylpyridine has been shown to possess insecticidal and herbicidal properties and can be used to develop new pesticides and herbicides. Finally, another direction is to study the potential applications of 2-(3-Ethylureido)-6-methylpyridine in material science. 2-(3-Ethylureido)-6-methylpyridine can be used as a ligand in the synthesis of metal complexes, and these metal complexes have potential applications in catalysis and materials science.

Synthesis Methods

2-(3-Ethylureido)-6-methylpyridine can be synthesized using different methods, including the reaction of 2,6-dimethylpyridine with ethyl isocyanate in the presence of a base, such as triethylamine. Another method involves the reaction of 2,6-dimethylpyridine with ethyl carbamate in the presence of a base, such as potassium carbonate. The reaction is carried out at elevated temperatures and under reflux conditions.

Scientific Research Applications

2-(3-Ethylureido)-6-methylpyridine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(3-Ethylureido)-6-methylpyridine has been shown to possess anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-Ethylureido)-6-methylpyridine has also been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases.
In agriculture, 2-(3-Ethylureido)-6-methylpyridine has been shown to possess insecticidal properties. It can be used as a pesticide to control insect pests. 2-(3-Ethylureido)-6-methylpyridine has also been shown to possess herbicidal properties and can be used to control weed growth.
In material science, 2-(3-Ethylureido)-6-methylpyridine has been used as a ligand in the synthesis of metal complexes. These metal complexes have potential applications in catalysis and materials science.

properties

CAS RN

141766-10-1

Product Name

2-(3-Ethylureido)-6-methylpyridine

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-ethyl-3-(6-methylpyridin-2-yl)urea

InChI

InChI=1S/C9H13N3O/c1-3-10-9(13)12-8-6-4-5-7(2)11-8/h4-6H,3H2,1-2H3,(H2,10,11,12,13)

InChI Key

HYZAWROTMYAUAQ-UHFFFAOYSA-N

SMILES

CCNC(=O)NC1=CC=CC(=N1)C

Canonical SMILES

CCNC(=O)NC1=CC=CC(=N1)C

Other CAS RN

141766-10-1

synonyms

2-(3-ethylureido)-6-methylpyridine
UDP 4
UDP-4

Origin of Product

United States

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